[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate
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Overview
Description
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in pharmaceuticals, agriculture, and materials science. This particular compound features a complex bicyclic structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or a similar reaction.
Carbamate formation: The final step involves reacting the intermediate with phenyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the bicyclic core.
Reduction: Reduction reactions could target the carbamate group or other functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, carbamates are often studied for their potential as enzyme inhibitors, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of diseases like Alzheimer’s.
Medicine
Pharmaceutical applications may include the development of new drugs with specific biological activities, leveraging the unique structure of the compound.
Industry
In industry, carbamates are used in the production of polymers, coatings, and agricultural chemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action for [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: A widely used insecticide with a simpler structure.
Fenobucarb: Another carbamate insecticide with different substituents.
Physostigmine: A naturally occurring carbamate used in medicine.
Uniqueness
The uniqueness of [4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate lies in its complex bicyclic structure and the presence of multiple functional groups, which may confer unique chemical and biological properties compared to simpler carbamates.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-17-14-18(2)26(16-31-25(28)27-21-8-6-5-7-9-21)15-30-24(23(17)19(26)3)20-10-12-22(29-4)13-11-20/h5-14,18-19,23-24H,15-16H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHLIHOPGTPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC=C(C=C3)OC)COC(=O)NC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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